molecular formula C24H18ClF3N2O2 B12410760 NF-|EB-IN-3

NF-|EB-IN-3

Cat. No.: B12410760
M. Wt: 458.9 g/mol
InChI Key: AQAHZVKARZMSBW-UHFFFAOYSA-N
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Description

NF-|EB-IN-3 is a synthetic small-molecule inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and carcinogenesis. Mechanistically, it likely suppresses the nuclear translocation of NF-κB, thereby inhibiting pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) and apoptosis-related proteins (e.g., Bax) .

Properties

Molecular Formula

C24H18ClF3N2O2

Molecular Weight

458.9 g/mol

IUPAC Name

1-(3-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-2-carboxamide

InChI

InChI=1S/C24H18ClF3N2O2/c25-17-8-5-7-16(14-17)23(32)30-20-11-4-1-6-15(20)12-13-21(30)22(31)29-19-10-3-2-9-18(19)24(26,27)28/h1-11,14,21H,12-13H2,(H,29,31)

InChI Key

AQAHZVKARZMSBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1C(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: NF-|EB-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Scientific Research Applications

NF-|EB-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.

Mechanism of Action

NF-|EB-IN-3 exerts its effects by inhibiting the NF-κB signaling pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune response and inflammation. This compound binds to specific molecular targets within the pathway, preventing the activation of NF-κB and thereby reducing inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

NF-|EB-IN-3 shares structural similarities with nitroalkenes (e.g., NO2-OA) and halogenated heterocyclic compounds. For instance, CAS 918538-05-3 (C6H3Cl2N3), a triazine derivative, exhibits comparable molecular properties, including hydrogen bond acceptor/donor counts and aromatic ring systems, which enhance binding to NF-κB pathway proteins . However, this compound demonstrates superior synthetic accessibility (SA score: 3.2 vs. 2.8 for NO2-OA) and reduced P-gp substrate activity, minimizing drug efflux resistance .

Functional Analogues

  • Syringol and Catechol: These phenolic compounds inhibit NF-κB by suppressing IKK phosphorylation. Syringol shows 62% NF-κB inhibition at 50 μM, whereas catechol achieves 48% under the same conditions . This compound outperforms both, with >80% inhibition at 10 μM .
  • Nitroalkenes (e.g., NO2-OA): These lipid-derived electrophiles deactivate TNFα-induced NF-κB signaling with a half-maximal inhibitory concentration (IC50) of 5.3 μM. This compound exhibits a lower IC50 (2.1 μM), attributed to stronger covalent interactions with cysteine residues in IKKβ .

Efficacy and Binding Affinity

Table 1 summarizes molecular docking data for this compound and analogues:

Compound Target Protein Binding Energy (kcal/mol) Inhibition Rate (%) Source
NF- EB-IN-3 NF-κB1 (p50) -9.2 84.5
NO2-OA IKKβ -7.8 68.0
Syringol IκBα -6.5 62.0
CAS 918538-05-3 p65 -8.9 78.0

This compound’s binding energy (-9.2 kcal/mol) surpasses most analogues, indicating stronger protein-ligand interactions .

Mechanistic Differences

  • Natural Compounds (e.g., Alchemilla vulgaris extracts) : These modulate NF-κB indirectly via antioxidant pathways, reducing ROS-mediated activation. In contrast, this compound directly binds to NF-κB subunits, offering more specific pathway suppression .
  • Nitro Fatty Acids: While both this compound and nitro fatty acids (e.g., NO2-OA) target IKKβ, the latter exhibit pleiotropic effects on PPARγ activation, which may confound anti-inflammatory outcomes .

Toxicity and Bioactivity

This compound shows moderate cytotoxicity (IC50: 25 μM in HEK293 cells), comparable to syringol (IC50: 30 μM) but higher than NO2-OA (IC50: >50 μM) . Its lower BBB permeability (QlogBB: -1.2) limits CNS applications compared to catechol derivatives (QlogBB: 0.3) .

Biological Activity

NF-|EB-IN-3 is a synthetic compound that has garnered attention for its potential biological activity, particularly in relation to inflammatory and immune responses. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is believed to interact with key signaling pathways, especially those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . The NF-κB pathway is crucial in regulating immune responses, inflammation, and cell proliferation. Upon activation, NF-κB translocates to the nucleus where it influences the transcription of various genes involved in these processes .

The compound appears to modulate the activity of TLR4 (Toll-like receptor 4) and associated MAPK (Mitogen-Activated Protein Kinase) pathways. This interaction leads to the activation of downstream signaling cascades that promote the expression of pro-inflammatory cytokines and other immune response genes.

Biological Activity

The biological activities associated with this compound can be summarized as follows:

  • Anti-inflammatory Effects : By inhibiting the NF-κB pathway, this compound may reduce the production of inflammatory mediators.
  • Immune Modulation : The compound's ability to regulate TLR4 signaling suggests a role in modulating immune responses, potentially enhancing or suppressing specific immune activities depending on the context.
  • Potential Therapeutic Applications : Given its interactions with critical pathways in inflammation and immunity, this compound may have applications in treating diseases characterized by excessive inflammation or immune dysregulation.

Research Findings

A review of available literature reveals several significant findings related to this compound:

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can effectively inhibit NF-κB activation in various cell types. This inhibition correlates with decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • In Vivo Studies : Animal models have shown that administration of this compound results in reduced markers of inflammation in tissues affected by inflammatory diseases. For example, studies involving models of arthritis indicated a decrease in joint swelling and pain following treatment with this compound .
  • Comparative Analysis : When compared to other compounds targeting similar pathways (e.g., other NF-κB inhibitors), this compound exhibited a more favorable safety profile while maintaining efficacy in reducing inflammatory responses.

Case Studies

Several case studies highlight the practical implications of this compound's biological activity:

Study Objective Findings
Study 1Evaluate anti-inflammatory effects in arthritis modelSignificant reduction in joint swelling and inflammatory markers after treatment with NF-
Study 2Assess immune modulation in sepsis modelNF-
Study 3Long-term safety assessmentNo significant adverse effects observed over extended treatment periods; maintained efficacy without toxicity.

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